molecular formula C32H24N4O3 B298442 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B298442
M. Wt: 512.6 g/mol
InChI Key: HQNZUZJSUHHVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMQD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMQD belongs to the class of pyrimidinetrione derivatives, which have shown promising results in various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer, inflammation, and infectious diseases. 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory cytokines. 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of kinases such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits tumor growth and reduces inflammation in animal models. 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have low toxicity in animal models, which is a desirable characteristic for a potential drug candidate.

Advantages and Limitations for Lab Experiments

5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential applications in various scientific research fields. 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable under various experimental conditions, which makes it suitable for in vitro and in vivo studies. However, 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its limited solubility in water, which can affect its bioavailability and pharmacokinetics. 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione also requires further studies to determine its optimal dosage and administration route for potential clinical applications.

Future Directions

There are several future directions for 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione research, including its potential applications in drug discovery and development. 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be used as a lead compound for the development of more potent and selective derivatives that can be used as potential drug candidates. 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can also be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Further studies are also needed to determine the optimal dosage and administration route of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione for potential clinical applications. Overall, 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in various scientific research fields, and further studies are warranted to fully explore its potential applications.

Synthesis Methods

5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by reacting 2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3-carboxaldehyde with 1,3-diphenyl-2-thiourea in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or dimethylformamide, and the product is obtained by filtration and recrystallization. The purity of 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential applications in various scientific research fields, including cancer, inflammation, and infectious diseases. In cancer research, 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment. In inflammation research, 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of inflammatory cytokines, which are responsible for the inflammatory response in the body. In infectious disease research, 5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antimicrobial properties against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.

properties

Product Name

5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C32H24N4O3

Molecular Weight

512.6 g/mol

IUPAC Name

5-[(2,5-dimethyl-1-quinolin-6-ylpyrrol-3-yl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C32H24N4O3/c1-21-18-24(22(2)34(21)27-15-16-29-23(19-27)10-9-17-33-29)20-28-30(37)35(25-11-5-3-6-12-25)32(39)36(31(28)38)26-13-7-4-8-14-26/h3-20H,1-2H3

InChI Key

HQNZUZJSUHHVQS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)N(C(=O)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)N(C(=O)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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